molecular formula C22H18ClN3O4 B3495511 5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B3495511
M. Wt: 423.8 g/mol
InChI Key: HJPCBJLJYKLHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydro-benzodioxin moiety, and a pyrrolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and dihydro-benzodioxin groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4/c1-24-16-12-26(15-7-8-17-18(11-15)30-10-9-29-17)20(13-3-5-14(23)6-4-13)19(16)21(27)25(2)22(24)28/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPCBJLJYKLHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

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